molecular formula C7H14O3 B175056 (R)-ethyl-2-hydroxypentanoate CAS No. 115626-59-0

(R)-ethyl-2-hydroxypentanoate

Cat. No. B175056
CAS RN: 115626-59-0
M. Wt: 146.18 g/mol
InChI Key: MQGTZMCASHTGBJ-ZCFIWIBFSA-N
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Description

(R)-ethyl-2-hydroxypentanoate is a chiral building block that has gained significant attention in the field of organic chemistry due to its potential applications in the synthesis of biologically active compounds. It is commonly used as a starting material for the preparation of various pharmaceuticals, agrochemicals, and natural products.

Mechanism of Action

(R)-ethyl-2-hydroxypentanoate acts as a chiral building block, which means that it is used as a starting material for the synthesis of other chiral compounds. It does not have a specific mechanism of action as it is not a drug itself but is used in the synthesis of drugs.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects as it is not a drug itself but is used in the synthesis of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-ethyl-2-hydroxypentanoate in lab experiments include its high enantiomeric purity, which makes it an ideal chiral building block for the synthesis of biologically active compounds. It is also commercially available, making it easily accessible for researchers. However, the limitations of using this compound include its high cost and limited availability in large quantities.

Future Directions

There are several future directions for the use of (R)-ethyl-2-hydroxypentanoate in scientific research. One potential direction is the development of new synthetic methods for the preparation of this compound, which could lead to lower costs and increased availability. Another direction is the use of this compound in the synthesis of new drugs for the treatment of various diseases. Additionally, the use of this compound in the preparation of chiral ligands for asymmetric catalysis could lead to the development of more efficient and selective catalysts.

Synthesis Methods

(R)-ethyl-2-hydroxypentanoate can be synthesized using different methods, including enzymatic resolution, asymmetric hydrogenation, and chiral pool synthesis. Enzymatic resolution involves the use of enzymes to selectively cleave one enantiomer from a racemic mixture. Asymmetric hydrogenation involves the use of chiral catalysts to selectively hydrogenate one enantiomer of a prochiral substrate. Chiral pool synthesis involves the use of chiral starting materials to synthesize chiral compounds. The most commonly used method for the synthesis of this compound is enzymatic resolution, which involves the use of lipases as catalysts.

Scientific Research Applications

(R)-ethyl-2-hydroxypentanoate has been widely used in the synthesis of various biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents. It has also been used in the preparation of chiral ligands for asymmetric catalysis. This compound has potential applications in the pharmaceutical industry due to its ability to form hydrogen bonds with biological targets, which makes it an effective drug candidate.

properties

IUPAC Name

ethyl (2R)-2-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-5-6(8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGTZMCASHTGBJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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